![molecular formula C7H16BrN B6319684 2,3-Dimethylpiperidine hydrobromide CAS No. 1050508-99-0](/img/structure/B6319684.png)
2,3-Dimethylpiperidine hydrobromide
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Overview
Description
2,3-Dimethylpiperidine hydrobromide (DMPH) is a chemical compound with the molecular formula C7H16BrN. Piperidines, including DMPH, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including DMPH, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of DMPH is C7H16BrN . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including DMPH, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The molecular weight of DMPH is 194.11 g/mol. More specific physical and chemical properties of DMPH are not mentioned in the sources.Mechanism of Action
Target of Action
Piperidine derivatives, such as 2,3-Dimethylpiperidine hydrobromide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Advantages and Limitations for Lab Experiments
2,3-Dimethylpiperidine hydrobromide is a relatively simple compound to synthesize in the laboratory, and is widely available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is a relatively strong base, and can be corrosive to certain materials. Additionally, it can react with other molecules, so it should be handled with care.
Future Directions
2,3-Dimethylpiperidine hydrobromide is an important intermediate in the synthesis of many compounds, and there are many potential future directions for research. For example, it could be used to synthesize new peptides, peptidomimetics, or other compounds. Additionally, it could be used to modify the properties of existing compounds, such as peptides and proteins. Additionally, it could be used to synthesize polymers, dyes, or other materials. Finally, it could be used in the synthesis of pharmaceuticals or other compounds, or even used to create new drugs.
Synthesis Methods
2,3-Dimethylpiperidine hydrobromide is synthesized from the reaction of 2,3-dimethylpiperidine and hydrobromic acid. The reaction proceeds in two steps: first, the piperidine is protonated by the hydrobromic acid, forming a bromide salt. Then, the bromide salt is hydrolyzed, forming the desired product. The reaction is typically carried out in aqueous solution and is relatively simple.
Scientific Research Applications
2,3-Dimethylpiperidine hydrobromide is widely used in research applications, such as in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it is used in the synthesis of peptides, peptidomimetics, and other compounds.
Safety and Hazards
properties
IUPAC Name |
2,3-dimethylpiperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.BrH/c1-6-4-3-5-8-7(6)2;/h6-8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZMLMPUZYHQAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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